molecular formula C18H14O2S B12871647 5-[2-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde

5-[2-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde

Cat. No.: B12871647
M. Wt: 294.4 g/mol
InChI Key: YICLUKSOEFYRJL-UHFFFAOYSA-N
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Description

5-[2-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde is an organic compound that features a thiophene ring substituted with a benzyloxyphenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde typically involves the following steps:

    Formation of the benzyloxyphenyl intermediate: This can be achieved by reacting 2-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.

    Coupling with thiophene: The benzyloxyphenyl intermediate is then coupled with a thiophene derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

5-[2-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Benzyl bromide (C₆H₅CH₂Br), potassium carbonate (K₂CO₃)

Major Products Formed

Scientific Research Applications

5-[2-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[2-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)benzaldehyde: Similar structure but lacks the thiophene ring.

    5-(Benzyloxy)-2-thiophenecarboxaldehyde: Similar structure but with different substitution patterns on the thiophene ring.

    2-(Benzyloxy)phenylthiophene: Lacks the aldehyde functional group

Properties

Molecular Formula

C18H14O2S

Molecular Weight

294.4 g/mol

IUPAC Name

5-(2-phenylmethoxyphenyl)thiophene-2-carbaldehyde

InChI

InChI=1S/C18H14O2S/c19-12-15-10-11-18(21-15)16-8-4-5-9-17(16)20-13-14-6-2-1-3-7-14/h1-12H,13H2

InChI Key

YICLUKSOEFYRJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC=C(S3)C=O

Origin of Product

United States

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